3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one
Description
Properties
CAS No. |
39123-63-2 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H13N3OS/c1-13(2)8-3-5-9(6-4-8)14-10(15)7-12-11(14)16/h3-6H,7H2,1-2H3,(H,12,16) |
InChI Key |
LSDRVUVAFOVLEW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CNC2=S |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-(Dimethylamino)aniline Derivative
- Starting from 3-chloro-4-fluoro-nitrobenzene, nucleophilic aromatic substitution with dimethylamine hydrochloride in DMSO at 80 °C yields 3-chloro-4-dimethylamino aniline with approximately 64% yield after purification by flash chromatography.
- Reduction of nitro groups to amines is typically performed by catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere at room temperature, yielding the desired aniline derivative in high purity and yields around 89%.
Synthesis of Isothiocyanate Intermediate
- The aniline derivative is converted to the corresponding isothiocyanate by reaction with thiophosgene in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate at 0 °C.
- This reaction proceeds rapidly with precipitation of the isothiocyanate product, which is isolated by filtration and drying. Yields typically range from 46% to 85% depending on reaction conditions and purification.
Cyclization to Form the Thiohydantoin Core
- The isothiocyanate intermediate is reacted with N-benzylglycine methyl ester or similar amino acid derivatives in ethanol at room temperature.
- This step induces cyclization, forming the imidazolidin-4-one ring with a sulfur atom at position 2 (thiohydantoin structure).
- Precipitation of the product occurs within minutes to hours, and the product is isolated by filtration and recrystallization.
- Purity is confirmed by TLC, NMR, and HPLC, with yields generally above 50% after purification.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-chloro-4-fluoro-nitrobenzene + dimethylamine hydrochloride, K2CO3, DMSO | 80 °C | 3 h | 64 | Monitored by TLC, purified by FC |
| Nitro group reduction | Pd/C catalyst, H2, MeOH/THF | Room temperature | 12 h | 89 | Hydrogenation under balloon pressure |
| Isothiocyanate formation | Thiophosgene, DCM/aq. NaHCO3 | 0 °C | Minutes to 2 h | 46-85 | Biphasic reaction, product precipitates |
| Cyclization to thiohydantoin | Isothiocyanate + N-benzylglycine methyl ester, EtOH | Room temperature | 12 h | >50 | Precipitation, recrystallization |
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic signals for aromatic protons, dimethylamino groups (singlet near 2.7 ppm), and methylene protons adjacent to nitrogen and sulfur atoms confirm structure.
- Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of the target compound.
- Purity : Confirmed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point analysis.
- Yields : Final isolated yields after purification typically range from 50% to 85%, depending on scale and optimization.
Summary Table of Preparation Methods
This comprehensive synthesis approach for 3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one is supported by detailed experimental procedures, yields, and characterization data from peer-reviewed literature and authoritative chemical databases. The methods emphasize efficient, reproducible steps suitable for laboratory-scale preparation and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)phenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: (5Z)-3-benzyl-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one (as per ).
- Molecular Formula : C₁₉H₁₉N₃OS.
- Molecular Weight : 337.44 g/mol.
- Key Features: A 2-sulfanylideneimidazolidin-4-one core with a 4-(dimethylamino)phenyl substituent at position 3 and a benzylidene group at position 4. Hydrogen bond acceptors (3) and donors (1) influence intermolecular interactions and solubility . High lipophilicity (XLogP3.5), suggesting moderate membrane permeability .
Comparison with Structural Analogs
Substituent Variations at Position 3
The 3-aryl group significantly impacts biological activity and physicochemical properties:
Substituent Variations at Position 1
The N1-benzyl group influences steric effects and pharmacokinetics:
Modifications at Position 5
The 5-arylidene group affects conjugation and electronic properties:
Anti-Parasitic Activity
- Target Compound: Limited direct data, but analogs like 3-[3-chloro-4-(dimethylamino)phenyl] derivatives (34, 67) show potent anti-Trypanosoma brucei activity (IC₅₀ < 1 μM) due to halogen and dimethylamino synergism .
- Mechanism : Sulfanylidene and aryl groups likely interact with parasitic enzyme active sites, disrupting redox balance .
Agrochemical Potential
- Herbicidal Analogs: Compounds like 3-(2,4-dichlorobenzoyl)-5-arylidene derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Physicochemical Properties
- Solubility: The dimethylamino group in the target compound improves water solubility compared to halogenated analogs .
- Stability : Difluoromethoxy and methoxy substituents enhance oxidative stability but may reduce photostability .
Biological Activity
3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one, also known as a thioxoimidazolidinone derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H13N3OS
- Molecular Weight : 235.31 g/mol
- CAS Number : 39123-63-2
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The presence of the dimethylamino group enhances its binding affinity to these targets, potentially leading to inhibition of their activity. This inhibition can modulate several biochemical pathways, which is crucial for its therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. For example, compounds derived from similar thioxoimidazolidinones have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways. Specifically, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Study on Antibacterial Efficacy
A study conducted by Foroumadi et al. (2020) evaluated a series of thioxoimidazolidinone derivatives for their antibacterial activity against Helicobacter pylori. The results indicated that certain derivatives exhibited significant inhibition zones in disk diffusion assays, suggesting potential therapeutic applications against antibiotic-resistant strains .
Investigation into Anticancer Activity
In a study focused on cancer treatment, researchers synthesized derivatives of this compound and tested their effects on various cancer cell lines. The findings revealed that specific modifications to the compound structure resulted in enhanced cytotoxicity against breast and colon cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-(Dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Structure | Moderate antibacterial activity |
| 4-(Dimethylamino)pyridine | Structure | Low anticancer activity |
The unique thioxoimidazolidinone core of this compound distinguishes it from other compounds with similar functional groups, contributing to its enhanced biological activities .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[4-(Dimethylamino)phenyl]-2-sulfanylideneimidazolidin-4-one?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, factorial designs can identify interactions between variables, while response surface methodology (RSM) refines optimal conditions. This minimizes trial-and-error approaches and aligns with frameworks for efficient reaction development . Pair computational pre-screening (e.g., quantum chemical calculations for solvent effects) with experimental validation to reduce resource consumption .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine H/C NMR to verify substituent connectivity and electronic environments, IR spectroscopy to confirm functional groups (e.g., C=O, C=S), and single-crystal X-ray diffraction for unambiguous stereochemical assignment. Cross-validate results with computational geometry optimizations (DFT) to resolve ambiguities in tautomeric forms or hydrogen-bonding networks .
Q. How can researchers assess the compound’s reactivity under varying pH or redox conditions?
- Methodological Answer : Conduct controlled kinetic studies using UV-Vis spectroscopy or HPLC to monitor degradation pathways. Employ electrochemical methods (cyclic voltammetry) to evaluate redox stability. Compare experimental data with computational predictions of reaction energetics (e.g., transition state barriers via density functional theory) to identify dominant mechanisms .
Advanced Research Questions
Q. How can contradictions between computational reaction pathway predictions and experimental kinetic data be resolved?
- Methodological Answer : Apply multi-scale modeling: Use ab initio calculations to map potential energy surfaces, then integrate microkinetic models with experimental rate constants. Discrepancies often arise from solvation effects or unaccounted intermediates; refine simulations using implicit/explicit solvent models and validate via in situ spectroscopic monitoring (e.g., Raman or FTIR) .
Q. What strategies are effective for characterizing tautomeric equilibria involving the sulfanylidene group?
- Methodological Answer : Perform variable-temperature NMR to detect tautomer populations, supplemented by isotopic labeling (e.g., S) to track sulfur mobility. Pair with DFT-based molecular dynamics simulations to predict equilibrium constants and activation energies. X-ray photocrystallography can capture transient tautomeric states at cryogenic temperatures .
Q. How can researchers address conflicting crystallographic and spectroscopic data regarding hydrogen-bonding networks?
- Methodological Answer : Use complementary techniques: X-ray diffraction for static lattice interactions, solid-state NMR for dynamic behavior, and Hirshfeld surface analysis to quantify intermolecular contacts. Compare with solution-phase IR/Raman spectra to distinguish intrinsic molecular properties from crystal packing effects .
Q. What advanced separation techniques are suitable for isolating byproducts during scale-up synthesis?
- Methodological Answer : Implement hyphenated chromatography (e.g., LC-MS) for real-time byproduct identification. For challenging separations, use membrane-based technologies (nanofiltration) or simulated moving bed (SMB) chromatography, guided by Hansen solubility parameters and computational fluid dynamics (CFD) simulations .
Data Management and Validation
Q. How can chemical software enhance reproducibility in studies of this compound?
- Methodological Answer : Leverage cheminformatics platforms (e.g., KNIME, Schrödinger) to automate data curation, ensuring metadata (e.g., solvent purity, instrument calibration) is systematically recorded. Use blockchain-based lab notebooks for immutable audit trails. Virtual screening workflows can prioritize experiments, reducing redundant trials .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) with bootstrapping to estimate confidence intervals. Use Bayesian hierarchical modeling to account for batch-to-batch variability in compound purity or assay conditions, integrating prior data from orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
